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molecular formula C13H17ClO3 B8467439 2,6-Dipropoxybenzoyl chloride CAS No. 82560-08-5

2,6-Dipropoxybenzoyl chloride

Cat. No. B8467439
M. Wt: 256.72 g/mol
InChI Key: CQDVBKIMPCUCDY-UHFFFAOYSA-N
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Patent
US04515625

Procedure details

To a stirred solution of 2.8 g of 5-amino-3-(1,1-dimethylethyl)isoxazole in 40 ml of tetrahydrofuran containing 4.5 ml of triethylamine was added dropwise over ten minutes a solution of 4.88 g of 2,6-di-n-propoxybenzoyl chloride in 10 ml of tetrahydrofuran. Following the addition, the reaction mixture was heated at reflux for seventy-two hours. The reaction mixture was then cooled to room temperature and the solvent was removed by evaporation under reduced pressure. The residue was dissolved in a mixture of dichloromethane and water, and the organic layer was separated, washed with fresh water, dried, and the solvent was removed by evaporation to provide an oil. The oil was crystallized from Skelly B and diethyl ether to provide 750 mg of N-[3-(1,1-dimethylethyl)-5-isoxazolyl]-2,6-di-n-propoxybenzamide. M.P. 85°-87° C. Yield 10%.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:6][N:5]=[C:4]([C:7]([CH3:10])([CH3:9])[CH3:8])[CH:3]=1.C(N(CC)CC)C.[CH2:18]([O:21][C:22]1[CH:30]=[CH:29][CH:28]=[C:27]([O:31][CH2:32][CH2:33][CH3:34])[C:23]=1[C:24](Cl)=[O:25])[CH2:19][CH3:20]>O1CCCC1>[CH3:8][C:7]([C:4]1[CH:3]=[C:2]([NH:1][C:24](=[O:25])[C:23]2[C:27]([O:31][CH2:32][CH2:33][CH3:34])=[CH:28][CH:29]=[CH:30][C:22]=2[O:21][CH2:18][CH2:19][CH3:20])[O:6][N:5]=1)([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
NC1=CC(=NO1)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.88 g
Type
reactant
Smiles
C(CC)OC1=C(C(=O)Cl)C(=CC=C1)OCCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for seventy-two hours
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of dichloromethane and water
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with fresh water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
to provide an oil
CUSTOM
Type
CUSTOM
Details
The oil was crystallized from Skelly B and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=NOC(=C1)NC(C1=C(C=CC=C1OCCC)OCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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